Benzoic acid-ring-13C6
Overview
Description
Benzoic acid is a simple aromatic carboxylic acid whose structure consists of a benzene ring with a single carboxyl group attached. The specific form of benzoic acid discussed here, "Benzoic acid-ring-13C6," implies that all the carbon atoms in the benzene ring are labeled with the stable isotope carbon-13 (13C), which is useful for tracer studies and nuclear magnetic resonance (NMR) spectroscopy.
Synthesis Analysis
The synthesis of various isotopically labeled benzoic acids has been reported in the literature. For instance, [1,3,5-13C3]- and [2,4,6,7-13C4]benzoic acid were synthesized from 13C-labeled sodium pyruvates through a series of reactions involving condensation, decarboxylation, and oxidation steps, with overall yields ranging from 26-28% and isotopic purities between 96-98% . Another study reported the synthesis of [4-13C]benzoic acid from [2-13C]acetone, which was used to measure glycine conjugation activity via NMR spectroscopy . Additionally, 4-Hydroxy[1-13C]benzoic acid was synthesized from sodium [2-13C]acetate with an overall yield of 55-65% .
Molecular Structure Analysis
The molecular structure of benzoic acid has been extensively studied. X-ray diffraction at room temperature and neutron diffraction at various temperatures have revealed that benzoic acid forms centrosymmetric dimers linked by hydrogen bonds between their carboxyl groups . The crystal structure is further characterized by disorder, with two configurations of the acidic hydrogen appearing as "half atoms" on the hydrogen bond .
Chemical Reactions Analysis
Benzoic acid can participate in various chemical reactions due to its carboxyl group and aromatic ring. For example, heterocyclic ring-containing benzoic acids have been synthesized and evaluated for their antagonistic activity against all-trans-retinoic acid, indicating the importance of the ring system and hydrophobic region for effective antagonism . Moreover, benzoic acid derivatives have been synthesized with large branches, exhibiting liquid crystalline behavior at high temperatures .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid are influenced by its molecular structure. The planarity of the benzoic acid molecule and the dihedral angle between the carboxy group and the benzene ring have been described . The crystal structure analysis of benzoic acid derivatives has shown that the molecules can form dimers with unusual shapes for mesogens, which are closely packed into ribbons and lamellar sheets, affecting their liquid crystalline properties .
Scientific Research Applications
Isotope Dilution-Mass Spectrometry
Benzoic acid-ring-13C6 plays a crucial role in isotope dilution-mass spectrometry. For instance, in a study by Ares & Wehmeyer (1994), 13C6-labelled molecules like flavone and 5-methoxyflavone, with the carbon-13 label at all six carbons of the aromatic B ring, were prepared for use as internal standards in this method. The synthesis involved adding a labelled benzoyl group to a hydroxyacetophenone, forming a 1,3-diketone (Ares & Wehmeyer, 1994).
Nuclear Magnetic Resonance Spectroscopy
13C-labelling, combined with nuclear magnetic resonance (NMR) spectroscopy, enhances the understanding of chemical structures and reactions. A study by Akira et al. (1993) utilized novel [2,4,6,7-13C4]benzoic acid to trace the biotransformation of benzoic acid to hippuric acid in rats. This technique offers a potential for broad application in pharmacokinetic research, as it allows for tracing xenobiotic and endogenous metabolism with simple procedures (Akira et al., 1993).
Coenzyme Q Biosynthesis
In the study of coenzyme Q (ubiquinone) biosynthesis, benzoic acid-ring-13C6 serves as a critical precursor. For instance, a study by Marbois et al. (2010) found that a hexaprenylated form of para-aminobenzoic acid (pABA), a precursor in Q biosynthesis, is present in yeast. This form, when labelled with a stable 13C6-isotope, played a key role in the synthesis of coenzyme Q (Marbois et al., 2010).
Analysis of Anaerobic Metabolism
In anaerobic metabolism studies, 13C6-benzene derivatives like benzoic acid-ring-13C6 are used to track metabolic pathways. Ulrich et al. (2005) used 13C6-benzene to study the anaerobic metabolism of benzene in enrichment cultures, providing insight into the biodegradation mechanism (Ulrich et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexatrienecarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYMKLBDIGXBTP-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514714 | |
Record name | (~13~C_6_)Benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.077 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid-ring-13C6 | |
CAS RN |
125945-98-4 | |
Record name | (~13~C_6_)Benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic-13C6 acid (ring-13C6) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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